molecular formula C7H9ClN2 B1593252 2-Chloro-4-isopropylpyrimidine CAS No. 941294-36-6

2-Chloro-4-isopropylpyrimidine

Cat. No. B1593252
M. Wt: 156.61 g/mol
InChI Key: AOZNIFQUCUSYLD-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

Acetic acid (0.192 mL, 3.35 mmol) was added to commercially available 2-chloro-4-(propan-2-yl)pyrimidine (0.5 g, 3.19 mmol) and 3-bromo-5-methylaniline (0.900 g, 3.19 mmol) suspended in dioxane (6.39 mL). Reaction was heated to 120° C. (bath temp) overnight. Then, the reaction was cooled to room temperature and purified by column chromatography on silica gel eluting with ethyl acetate and hexanes to give N-(3-bromo-5-methylphenyl)-4-(propan-2-yl)-pyrimidin-2-amine (959.8 mg, 3.13 mmol, 98%) as a white solid.
Quantity
0.192 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
6.39 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.Cl[C:6]1[N:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][N:7]=1.[Br:15][C:16]1[CH:17]=[C:18]([CH:20]=[C:21]([CH3:23])[CH:22]=1)[NH2:19]>O1CCOCC1>[Br:15][C:16]1[CH:17]=[C:18]([NH:19][C:6]2[N:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][N:7]=2)[CH:20]=[C:21]([CH3:23])[CH:22]=1

Inputs

Step One
Name
Quantity
0.192 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(C)C
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C
Step Two
Name
Quantity
6.39 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)NC1=NC=CC(=N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mmol
AMOUNT: MASS 959.8 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.